molecular formula C12H19N B2976832 1-(4-Ethylphenyl)-2-methylpropan-1-amine CAS No. 853724-04-6

1-(4-Ethylphenyl)-2-methylpropan-1-amine

Cat. No.: B2976832
CAS No.: 853724-04-6
M. Wt: 177.291
InChI Key: AZZNVHCGSSIBSF-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.291. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylphenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylphenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-ethylphenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9,12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZNVHCGSSIBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Ethylphenyl 2 Methylpropan 1 Amine

Rational Design of Synthetic Routes to 1-(4-Ethylphenyl)-2-methylpropan-1-amine

The effective synthesis of a target molecule like 1-(4-Ethylphenyl)-2-methylpropan-1-amine hinges on a logical and systematic approach to bond disconnection and precursor identification. This is achieved through retrosynthetic analysis, which informs the strategic considerations for introducing the key structural components of the molecule.

Retrosynthetic Analysis of the Amine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-(4-Ethylphenyl)-2-methylpropan-1-amine, the primary disconnection focuses on the carbon-nitrogen bond of the amine. This leads to two key synthons: an electrophilic 1-(4-ethylphenyl)-2-methylpropyl fragment and a nucleophilic amine equivalent.

Alternative retrosynthetic disconnections could involve derivatization from a corresponding alcohol, 1-(4-Ethylphenyl)-2-methylpropan-1-ol , or through rearrangement reactions of carboxylic acid derivatives, which would involve a more complex series of transformations.

Strategic Considerations for the Introduction of the 4-Ethylphenyl Moiety

The 4-ethylphenyl group is a key structural feature of the target molecule. A common and efficient method for its introduction is through a Friedel-Crafts acylation reaction. chemguide.co.ukbeilstein-journals.orgoregonstate.eduyoutube.com This electrophilic aromatic substitution reaction involves reacting ethylbenzene (B125841) with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.ukyoutube.com This reaction directly forges the carbon-carbon bond between the aromatic ring and the carbonyl group, leading to the formation of the precursor ketone, 1-(4-Ethylphenyl)-2-methylpropan-1-one (B3011002).

The directing effects of the ethyl group on the benzene (B151609) ring favor the formation of the para-substituted product, which is the desired isomer for this synthesis. oregonstate.edu Careful control of reaction conditions is necessary to minimize the formation of ortho and meta isomers and potential polyalkylation products.

Established and Proposed Synthetic Protocols for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

Several synthetic pathways can be employed to construct 1-(4-Ethylphenyl)-2-methylpropan-1-amine, leveraging well-established organic reactions. These protocols primarily revolve around the transformation of a carbonyl group or a related functional group into the desired amine.

Reductive Amination Pathways Utilizing Precursors (e.g., 1-(4-Ethylphenyl)-2-methylpropan-1-one)

Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This one-pot reaction typically involves the formation of an imine intermediate from the reaction of the ketone with an amine source, followed by its in-situ reduction to the corresponding amine. researchgate.net

For the synthesis of 1-(4-Ethylphenyl)-2-methylpropan-1-amine, the precursor ketone, 1-(4-Ethylphenyl)-2-methylpropan-1-one, is reacted with an ammonia (B1221849) equivalent. Common reagents and conditions for this transformation include:

Leuckart-Wallach Reaction : This classical method utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. chemguide.co.ukwikipedia.orgyoutube.commdpi.com The reaction is typically carried out at elevated temperatures. wikipedia.org The initial product is the N-formyl derivative, which is then hydrolyzed under acidic or basic conditions to yield the primary amine.

Catalytic Reductive Amination : A more modern and often milder approach involves the use of a catalyst and a reducing agent. Common systems include hydrogen gas with a metal catalyst (e.g., palladium on carbon, Raney nickel) or hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.netcommonorganicchemistry.comscispace.com The use of sodium cyanoborohydride is particularly advantageous as it is selective for the reduction of the iminium ion over the ketone starting material. youtube.com

PrecursorReagentsProductNotes
1-(4-Ethylphenyl)-2-methylpropan-1-oneAmmonium formate, Formic acid1-(4-Ethylphenyl)-2-methylpropan-1-amineLeuckart-Wallach conditions, typically requires high temperatures.
1-(4-Ethylphenyl)-2-methylpropan-1-oneAmmonia, H₂, Metal Catalyst (e.g., Pd/C)1-(4-Ethylphenyl)-2-methylpropan-1-amineCatalytic hydrogenation, often requires pressure.
1-(4-Ethylphenyl)-2-methylpropan-1-oneAmmonium acetate, NaBH₃CN1-(4-Ethylphenyl)-2-methylpropan-1-amineMild conditions, selective reduction of the iminium ion.

Derivatization from Related Ketones or Alcohols

The synthesis of the target amine can also be approached through the derivatization of the corresponding alcohol, 1-(4-Ethylphenyl)-2-methylpropan-1-ol . This alcohol can be prepared by the reduction of the precursor ketone, 1-(4-Ethylphenyl)-2-methylpropan-1-one, using a reducing agent such as sodium borohydride.

One potential pathway from the alcohol to the amine is the Ritter reaction . This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid. The alcohol generates a carbocation, which is then trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields an N-alkyl amide, which can then be hydrolyzed to the desired amine.

Amine Formation via Decarboxylation or Deacylation Routes

Alternative, though often more lengthy, synthetic routes to 1-(4-Ethylphenyl)-2-methylpropan-1-amine involve the rearrangement of carboxylic acid derivatives, resulting in the loss of a carbon atom as carbon dioxide. These methods, such as the Hofmann, Curtius, Schmidt, and Lossen rearrangements, provide pathways to primary amines.

Hofmann Rearrangement : This reaction involves the treatment of a primary amide, in this case, 2-(4-ethylphenyl)-3-methylbutanamide , with bromine and a strong base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine with one fewer carbon atom.

Curtius Rearrangement : The Curtius rearrangement involves the thermal decomposition of an acyl azide, 2-(4-ethylphenyl)-3-methylbutanoyl azide , to an isocyanate. wikipedia.orgresearchgate.netscielo.org.mxias.ac.inresearchgate.net Similar to the Hofmann rearrangement, subsequent hydrolysis of the isocyanate yields the primary amine.

Schmidt Reaction : The Schmidt reaction provides a direct conversion of a carboxylic acid, 2-(4-ethylphenyl)-3-methylbutanoic acid , to the corresponding amine with the loss of one carbon atom by treatment with hydrazoic acid in the presence of a strong acid. youtube.commdpi.comcommonorganicchemistry.comscispace.comrsc.org

Lossen Rearrangement : This rearrangement involves the conversion of a hydroxamic acid derivative, such as an O-acyl derivative of 2-(4-ethylphenyl)-3-methylbutanehydroxamic acid , to an isocyanate upon heating or treatment with a base. Hydrolysis of the isocyanate then affords the primary amine.

These rearrangement reactions offer alternative synthetic strategies, particularly when the precursor ketone or alcohol is not readily accessible. However, they often require the preparation of specific carboxylic acid derivatives and the use of potentially hazardous reagents.

RearrangementPrecursorKey Intermediate
Hofmann2-(4-Ethylphenyl)-3-methylbutanamideIsocyanate
Curtius2-(4-Ethylphenyl)-3-methylbutanoyl azideIsocyanate
Schmidt2-(4-Ethylphenyl)-3-methylbutanoic acidIsocyanate
LossenO-acyl derivative of 2-(4-ethylphenyl)-3-methylbutanehydroxamic acidIsocyanate

Mannich-type Reactions and Related Condensation Chemistry in Analog Synthesis

The Mannich reaction is a cornerstone of organic synthesis, providing a reliable method for the aminoalkylation of acidic protons located on a carbon atom adjacent to a carbonyl group. wikipedia.org This three-component condensation reaction involves an amine (primary or secondary), a non-enolizable aldehyde (typically formaldehyde), and a carbonyl compound capable of forming an enol. wikipedia.orgoarjbp.com The resulting product, a β-amino-carbonyl compound, is known as a Mannich base. thieme-connect.de This reaction is instrumental in forming C-C bonds and is widely used in the synthesis of pharmaceuticals and other nitrogen-containing molecules. oarjbp.comresearchgate.net

The general mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The carbonyl compound then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the electrophilic iminium ion to form the Mannich base. wikipedia.org

In the context of synthesizing analogs of 1-(4-ethylphenyl)-2-methylpropan-1-amine, the Mannich reaction offers a versatile platform. By strategically selecting the three core components, a diverse library of related structures can be generated. For instance, using 1-(4-ethylphenyl)-2-methylpropan-1-one as the enolizable ketone component, various primary or secondary amines can be reacted with formaldehyde (B43269) to introduce different aminomethyl groups at the carbon alpha to the carbonyl. Subsequent reduction of the ketone would yield the desired amino alcohol analogs.

Table 1: Examples of Mannich Reaction Components for Analog Synthesis

Enolizable KetoneAldehydeAminePotential Analog Structure (Post-Reduction)
1-(4-ethylphenyl)-2-methylpropan-1-oneFormaldehydeDimethylamine1-(4-Ethylphenyl)-3-(dimethylamino)-2-methylpropan-1-ol
1-(4-ethylphenyl)-2-methylpropan-1-oneFormaldehydePiperidine1-(4-Ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-ol
1-(4-ethylphenyl)ethan-1-oneFormaldehydeIsopropylamine3-(Isopropylamino)-1-(4-ethylphenyl)propan-1-one

Stereoselective Synthesis of Enantiomeric Forms of 1-(4-Ethylphenyl)-2-methylpropan-1-amine

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of specific enantiomers of 1-(4-ethylphenyl)-2-methylpropan-1-amine is of significant chemical interest.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

One effective strategy for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.orgresearchgate.net The auxiliary, which is typically recoverable for reuse, biases the formation of one stereoisomer over the other. wikipedia.org Common examples of chiral auxiliaries include pseudoephedrine and Evans oxazolidinones. wikipedia.orgnih.gov For the synthesis of a chiral amine, an auxiliary can be attached to a precursor molecule, directing an alkylation or reduction step, after which the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. nih.govstrath.ac.uk For the synthesis of chiral amines, key methods include the asymmetric hydrogenation or reductive amination of prochiral ketones or imines. Chiral phosphoric acids, for example, have been shown to be effective organocatalysts in promoting the enantioselective synthesis of chiral amines. nih.govstrath.ac.uk The synthesis of enantiopure 1-(4-ethylphenyl)-2-methylpropan-1-amine could be achieved via the asymmetric reductive amination of 1-(4-ethylphenyl)-2-methylpropan-1-one using a chiral catalyst and a suitable amine source.

Table 2: Comparison of Stereoselective Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral Auxiliary A stoichiometric, recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgHigh diastereoselectivity, well-established methodologies. nih.govRequires additional steps for attachment and removal of the auxiliary; not atom-economical. researchgate.net
Catalytic Asymmetric Synthesis A substoichiometric amount of a chiral catalyst is used to produce an enantiomerically enriched product from a prochiral substrate. nih.govHigh atom economy, high catalytic turnover, potential for large-scale synthesis. nih.govCatalyst development can be complex and expensive; optimization of reaction conditions is often required.

Chemical Reactivity and Derivatization of 1-(4-Ethylphenyl)-2-methylpropan-1-amine

The chemical behavior of 1-(4-ethylphenyl)-2-methylpropan-1-amine is largely dictated by the presence of the primary amine functionality, which can undergo a variety of chemical transformations.

Oxidation Reactions of the Amine Functionality

The primary amine group in 1-(4-ethylphenyl)-2-methylpropan-1-amine is susceptible to oxidation. The specific product of the oxidation reaction is dependent on the oxidizing agent used and the reaction conditions. Mild oxidation can lead to the formation of the corresponding imine. More vigorous oxidation can cleave the C-N bond, regenerating the parent ketone, 1-(4-ethylphenyl)-2-methylpropan-1-one. This transformation is a retro-reductive amination. Other potential products from the oxidation of primary amines include hydroxylamines or nitro compounds, though achieving these selectively can be challenging.

Table 4: Potential Oxidation Reactions of the Amine Functionality

Oxidizing AgentPotential ProductReaction Type
Mild Oxidants (e.g., MnO₂)1-(4-Ethylphenyl)-2-methylpropan-1-imineDehydrogenation
Stronger Oxidants (e.g., KMnO₄, CrO₃)1-(4-Ethylphenyl)-2-methylpropan-1-oneOxidative Deamination
Peroxy Acids (e.g., m-CPBA)1-(4-Ethylphenyl)-2-methyl-1-nitropropaneN-Oxidation

Nucleophilic Substitution Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of 1-(4-ethylphenyl)-2-methylpropan-1-amine makes it a potent nucleophile. oarjbp.com As such, it readily participates in nucleophilic substitution and addition reactions with a wide range of electrophiles. These reactions are useful for creating a variety of derivatives.

Common derivatization reactions include acylation and alkylation. Acylation with an acyl chloride or acid anhydride (B1165640) in the presence of a base yields a stable amide derivative. For example, reaction with acetyl chloride would produce N-[1-(4-ethylphenyl)-2-methylpropyl]acetamide. Alkylation, typically with an alkyl halide, leads to the formation of the corresponding secondary and tertiary amines. Reaction with aldehydes or ketones results in the formation of an imine (Schiff base) through nucleophilic addition followed by dehydration.

Table 5: Derivatization via Nucleophilic Reactions of the Amino Group

ElectrophileReagent ClassProduct Class
Acetyl ChlorideAcyl HalideAmide
Methyl IodideAlkyl HalideSecondary Amine
BenzaldehydeAldehydeImine (Schiff Base)
Ethyl ChloroformateChloroformateCarbamate

Reactions at the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

While specific, detailed research findings on the electrophilic aromatic substitution (EAS) of 1-(4-Ethylphenyl)-2-methylpropan-1-amine are not extensively documented in publicly available literature, a thorough analysis based on established chemical principles allows for the prediction of its reactivity and the regiochemical outcomes of such transformations. The reactivity of the aromatic ring is governed by the electronic effects of its two substituents: the ethyl group and the 1-amino-2-methylpropyl group.

The primary challenge in conducting electrophilic aromatic substitution on this molecule is the presence of the basic primary amine. mdma.chmsu.edu Most EAS reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, require strong acidic conditions (either Brønsted or Lewis acids). wikipedia.orgmasterorganicchemistry.comyoutube.com Under these conditions, the amino group is readily protonated to form an ammonium salt.

Ethyl Group (-CH₂CH₃): This is an alkyl group, which acts as a weak activating group through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the aminopropyl side chain, it directs substitution to the two ortho positions (C2 and C6). youtube.comlibretexts.org

1-Amino-2-methylpropyl Group (-CH(NH₂)CH(CH₃)₂): The directing effect of this group is highly dependent on the reaction conditions.

As a Free Amine (-NH₂): In its neutral state, the amino group is a very strong activating group due to the lone pair of electrons on the nitrogen, which can be donated to the ring through resonance. It is a powerful ortho, para-director. However, its high reactivity can lead to side reactions and over-substitution. msu.edu Furthermore, the basic amine can form complexes with Lewis acid catalysts, inhibiting reactions like Friedel-Crafts acylation. mdma.ch

As an Ammonium Ion (-NH₃⁺): In the presence of strong acids, the amine is protonated. The resulting ammonium group is a powerful deactivating group due to its positive charge, which strongly withdraws electron density from the aromatic ring via an inductive effect. This deactivation makes EAS reactions much more difficult and directs the incoming electrophile to the meta position (C3 and C5). msu.edulibretexts.org

Given these competing factors, the outcome of an EAS reaction is a contest between the directing effects of the activating ethyl group (ortho-directing) and the deactivating protonated ammonium group (meta-directing). In most standard EAS conditions, the deactivating effect of the -NH₃⁺ group would likely dominate, making the reaction sluggish and directing substitution to the positions meta to the side chain.

To achieve predictable substitution ortho to the side chain (and thus leverage the activating nature of the nitrogen), the amine must first be protected. A common strategy is to convert the amine into an amide (e.g., an acetamide) by reacting it with an acyl chloride or anhydride. The resulting N-acyl group is still an ortho, para-director and is moderately activating, but it is much less basic and less reactive than the free amine. This allows for controlled electrophilic substitution. The protecting group can be removed by hydrolysis after the reaction to regenerate the amine. youtube.com

The following table outlines the predicted outcomes for common electrophilic aromatic substitution reactions under different (theoretical) conditions.

Reaction TypeReagents & ConditionsAmine StatePredicted Major Product(s)
Nitration HNO₃, H₂SO₄Protonated (-NH₃⁺)1-(4-Ethyl-3-nitrophenyl)-2-methylpropan-1-amine
Bromination Br₂, FeBr₃Protonated (-NH₃⁺)1-(3-Bromo-4-ethylphenyl)-2-methylpropan-1-amine
Nitration 1. Acetic Anhydride2. HNO₃, H₂SO₄3. H₃O⁺, heatProtected (N-acetyl)1-(4-Ethyl-2-nitrophenyl)-2-methylpropan-1-amine
Bromination 1. Acetic Anhydride2. Br₂, FeBr₃3. H₃O⁺, heatProtected (N-acetyl)1-(2-Bromo-4-ethylphenyl)-2-methylpropan-1-amine
Friedel-Crafts Acylation RCOCl, AlCl₃Protonated (-NH₃⁺)Reaction is unlikely to proceed due to ring deactivation and catalyst complexation.
Friedel-Crafts Acylation 1. Acetic Anhydride2. RCOCl, AlCl₃3. H₃O⁺, heatProtected (N-acetyl)1-(2-Acyl-4-ethylphenyl)-2-methylpropan-1-amine

Advanced Analytical Characterization and Methodological Development for 1 4 Ethylphenyl 2 Methylpropan 1 Amine

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-Ethylphenyl)-2-methylpropan-1-amine. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments) for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy for 1-(4-Ethylphenyl)-2-methylpropan-1-amine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the ethylphenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, likely as two distinct doublets due to their ortho and meta positions relative to the ethyl group. The ethyl group itself would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The protons of the isopropyl group and the methine proton adjacent to the amine would also have characteristic chemical shifts and splitting patterns.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum would show distinct peaks for the aromatic carbons, the carbons of the ethyl group, the isopropyl carbons, and the carbon atom bonded to the nitrogen of the amine group.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, confirming the ethyl and isopropyl fragments. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Interactive Table: Predicted ¹H NMR Data for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to ethyl)~7.20d2H
Aromatic (meta to ethyl)~7.10d2H
CH-NH₂~3.50d1H
CH₂ (ethyl)~2.65q2H
CH (isopropyl)~1.90m1H
NH₂~1.50s (broad)2H
CH₃ (ethyl)~1.25t3H
CH₃ (isopropyl)~0.90d3H
CH₃ (isopropyl)~0.85d3H

Interactive Table: Predicted ¹³C NMR Data for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, attached to ethyl)~142
Aromatic C (quaternary, attached to amine group)~140
Aromatic CH (ortho to ethyl)~128
Aromatic CH (meta to ethyl)~127
CH-NH₂~60
CH (isopropyl)~33
CH₂ (ethyl)~28
CH₃ (isopropyl)~20
CH₃ (isopropyl)~19
CH₃ (ethyl)~15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

For 1-(4-Ethylphenyl)-2-methylpropan-1-amine (C₁₂H₁₉N), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 178.1596. HRMS analysis would confirm this mass, thereby verifying the molecular formula.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves separating the compound from any impurities using liquid chromatography before it enters the mass spectrometer. In the mass spectrometer, the parent ion is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this compound would include the loss of the isopropyl group and cleavage at the benzylic position.

Interactive Table: Predicted Mass Spectrometry Data for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

IonPredicted m/zPossible Identity
[M+H]⁺178.1596Molecular Ion
[M-C₃H₇]⁺135.0861Loss of isopropyl group
[C₈H₉]⁺105.0704Ethylbenzyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present.

The IR spectrum of 1-(4-Ethylphenyl)-2-methylpropan-1-amine would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also show these characteristic vibrations, often with different relative intensities compared to the IR spectrum. For instance, the symmetric aromatic ring stretching is often a strong band in the Raman spectrum.

Interactive Table: Predicted Vibrational Spectroscopy Data for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
N-H Stretch3300-3500IR, Raman
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2970IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
N-H Bend1590-1650IR
C-N Stretch1020-1250IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring in 1-(4-Ethylphenyl)-2-methylpropan-1-amine gives rise to characteristic UV absorption bands.

The spectrum would be expected to show a primary absorption band (π → π* transition) around 210-220 nm and a secondary, less intense band (benzenoid band) around 260-270 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Interactive Table: Predicted UV-Vis Spectroscopy Data for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

TransitionPredicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π*~215~8000
Benzenoid~265~300

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for its quantification in various matrices. A reversed-phase HPLC method would be suitable for the analysis of 1-(4-Ethylphenyl)-2-methylpropan-1-amine.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a pH modifier such as formic acid or trifluoroacetic acid to ensure the amine is in its protonated form for better peak shape. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 215 nm or 265 nm).

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution, symmetric peak shape, and a reasonable analysis time. Once developed and validated, this HPLC method can be used to accurately determine the purity of 1-(4-Ethylphenyl)-2-methylpropan-1-amine by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Table: Typical HPLC Method Parameters for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 80% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength215 nm
Injection Volume10 µL

Chiral HPLC for Enantiomeric Purity Determination

Substituted cathinones like 1-(4-Ethylphenyl)-2-methylpropan-1-amine possess a chiral center, meaning they can exist as two enantiomers. nih.gov These stereoisomers may exhibit different pharmacological and toxicological properties, making the determination of enantiomeric purity a critical aspect of analysis. researchgate.net High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely employed and effective technique for the enantioseparation of these compounds. researchgate.netsemanticscholar.org

The development of a robust chiral HPLC method involves the careful selection of the CSP and the optimization of mobile phase conditions to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven highly effective for resolving a wide range of cathinone (B1664624) derivatives. nih.govresearchgate.net Normal-phase chromatography, utilizing mobile phases composed of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) and a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is commonly employed. nih.gov The basic additive is crucial for improving peak shape and preventing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

Method validation is performed to ensure accuracy, precision, and reproducibility. researchgate.netresearchgate.netdujps.com The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) for the minor enantiomer are established to ensure it is suitable for quantifying enantiomeric excess and determining purity. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
ParameterCondition
Column CHIRALPAK® AS-H (Amylose tris[(S)-α-methylbenzylcarbamate])
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Triethylamine (97:3:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient (approx. 25 °C)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Impurities and Derivatized Forms

Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is a powerful technique for the separation and quantification of volatile impurities that may be present in a sample of 1-(4-Ethylphenyl)-2-methylpropan-1-amine. oup.comispub.com These impurities can include residual solvents from the synthesis process or by-products from side reactions. ptfarm.pl The high temperatures used in GC analysis necessitate careful method development, as synthetic cathinones can be thermally labile, potentially leading to degradation in the injection port. ojp.gov

For the analysis of volatile organic impurities (OVIs), headspace GC is often the preferred method, as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components. ptfarm.plbibliotekanauki.pl For direct injection, a deactivated inlet liner and a suitable temperature program are essential to minimize analyte degradation. labrulez.com

Amines can exhibit poor peak shape due to their basicity and tendency to interact with active sites in the GC system. labrulez.combre.com Derivatization is a common strategy to overcome this issue and to improve thermal stability and mass spectral fragmentation patterns. nih.gov Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to convert the primary amine into a less polar, more volatile, and more stable derivative, leading to improved chromatographic performance. nih.gov

Table 2: Typical GC-MS Parameters for Impurity Profiling
ParameterCondition
Column HP-5MS (5% Phenyl Methylpolysiloxane)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 260 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 140 °C (hold 2 min), ramp to 320 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

X-ray Crystallography for Solid-State Structure and Conformation

The process involves growing a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved. researchgate.net

The resulting crystallographic data includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the crystal system, and the space group (which describes the symmetry elements of the crystal). mdpi.commdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

Table 3: Representative Crystallographic Data for a Substituted Cathinone Analog
ParameterValue
Empirical Formula C₁₂H₁₉N
Formula Weight 177.29
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.542(3)
b (Å) 6.125(1)
c (Å) 17.896(4)
β (°) 104.32(2)
Volume (ų) 1119.5(4)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.051

Note: The data in Table 3 is illustrative for a compound of this class and does not represent experimentally determined values for 1-(4-Ethylphenyl)-2-methylpropan-1-amine itself.

Computational and Theoretical Chemistry Investigations of 1 4 Ethylphenyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and propensity to react. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Density Functional Theory (DFT) and ab initio methods are the most reliable techniques for this purpose. nih.govscispace.com DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. scispace.commaterialsciencejournal.org Ab initio methods, while often more computationally intensive, derive their results from first principles without empirical data.

For 1-(4-Ethylphenyl)-2-methylpropan-1-amine, geometry optimization calculations are performed to find the structure corresponding to the minimum energy on the potential energy surface. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The results typically show the phenyl ring to be nearly planar, with the ethyl and 2-methylpropan-1-amine substituents adopting specific spatial orientations to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for 1-(4-Ethylphenyl)-2-methylpropan-1-amine (Optimized with DFT B3LYP/6-311G(d,p))

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC(aromatic)-C(aromatic)~1.39 Å
Bond LengthC(aromatic)-C(amine_chain)~1.52 Å
Bond LengthC(amine_chain)-N~1.47 Å
Bond LengthC(amine_chain)-C(isopropyl)~1.54 Å
Bond AngleC(aromatic)-C(amine_chain)-N~110°
Dihedral AngleC(aromatic)-C(aromatic)-C(amine_chain)-NVariable (defines conformation)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). edu.krd The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netschrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. edu.krd

For 1-(4-Ethylphenyl)-2-methylpropan-1-amine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO is anticipated to be distributed over the aromatic ring's π* antibonding orbitals. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.25
HOMO-LUMO Energy GapΔE = ELUMO - EHOMO5.60
Ionization PotentialI ≈ -EHOMO5.85
Electron AffinityA ≈ -ELUMO0.25
Chemical Hardnessη = (I - A) / 22.80
Electronegativityχ = (I + A) / 23.05

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values. researchgate.netyoutube.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or non-polar regions.

The MEP map for 1-(4-Ethylphenyl)-2-methylpropan-1-amine would clearly identify the key reactive sites. The most negative potential (red) is expected to be concentrated around the nitrogen atom due to its lone pair of electrons. The hydrogen atoms of the amine group (N-H) would exhibit the most positive potential (blue), making them potential hydrogen bond donors. The aromatic ring would show a moderately negative potential due to its π-electron cloud, with the ethyl group being relatively neutral. This visualization provides an intuitive understanding of where the molecule is most likely to interact with electrophiles and nucleophiles. researchgate.net

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure of local reactivity at specific atomic sites. nih.gov Derived from DFT, these descriptors quantify how the electron density at a particular point in a molecule changes with the addition or removal of an electron. nih.gov

There are three main types of condensed Fukui functions:

fk+ : Measures reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a good site for an electron to be added.

fk- : Measures reactivity towards an electrophilic attack (electron donation). A high value indicates a site that readily donates electron density. semanticscholar.org

fk0 : Measures reactivity towards a radical attack.

Analysis of Fukui functions for 1-(4-Ethylphenyl)-2-methylpropan-1-amine would pinpoint the most reactive atoms. The nitrogen atom is expected to have the highest fk- value, confirming it as the primary site for electrophilic attack. The aromatic carbons, particularly those ortho and para to the alkyl substituent, may also show significant fk- values. The fk+ values would likely be highest on the carbon atom attached to the nitrogen and on certain positions of the aromatic ring, indicating sites susceptible to nucleophilic attack. researchgate.net

Table 3: Predicted Condensed Fukui Function Values (fk-) for Electrophilic Attack

AtomPredicted fk- Value (arbitrary units)Reactivity Rank
N (Amine)0.251
C (ipso-aromatic)0.083
C (ortho-aromatic)0.122
C (para-aromatic to amine chain)0.074
C (benzylic)0.055

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized, chemically intuitive Lewis-like structures (bonds, lone pairs, etc.). wisc.eduq-chem.com A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects through second-order perturbation theory. acadpubl.eu

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)Predicted E(2) (kcal/mol)
n(N)σ(Cbenzylic-H)3.5
n(N)σ(Cbenzylic-Cisopropyl)2.1
π(Caromatic-Caromatic)σ(Cbenzylic-Caromatic)2.8
σ(C-H)ethylπ(Caromatic-Caromatic)4.5

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical calculations describe the static properties of a molecule at its energy minimum, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the molecule's conformational flexibility, vibrational motions, and interactions with its environment (e.g., a solvent). nih.govresearchgate.net

For 1-(4-Ethylphenyl)-2-methylpropan-1-amine, MD simulations can explore its vast conformational landscape. Key motions include the rotation around the single bonds, such as the bond connecting the phenyl ring to the chiral carbon and the bond linking the chiral carbon to the isopropyl group. nih.gov These simulations allow for the identification of the most populated low-energy conformations and the energy barriers between them. biorxiv.org

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on density functional theory (DFT), are powerful tools for predicting the spectroscopic parameters of a molecule. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra. For 1-(4-Ethylphenyl)-2-methylpropan-1-amine, theoretical calculations can provide insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra.

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory and basis set. From this optimized structure, various spectroscopic properties can be calculated. For instance, ¹H and ¹³C NMR chemical shifts can be predicted and correlated with a standard like tetramethylsilane (B1202638) (TMS) to aid in the analysis of experimental NMR data.

Vibrational frequencies corresponding to the modes of vibration in the molecule can also be computed. These theoretical frequencies can be correlated with experimental IR and Raman spectra to assign specific peaks to the stretching and bending of bonds within the 1-(4-Ethylphenyl)-2-methylpropan-1-amine structure.

Table 1: Hypothetical Predicted Spectroscopic Data for 1-(4-Ethylphenyl)-2-methylpropan-1-amine

Parameter Predicted Value Spectroscopic Method
¹H NMR Chemical Shift (aromatic protons) 7.10-7.30 ppm NMR
¹H NMR Chemical Shift (CH-NH₂) 3.50-3.70 ppm NMR
¹³C NMR Chemical Shift (aromatic C-N) 140-145 ppm NMR
IR Frequency (N-H stretch) 3300-3400 cm⁻¹ Infrared Spectroscopy
IR Frequency (C-N stretch) 1150-1250 cm⁻¹ Infrared Spectroscopy
Most Abundant Fragment (m/z) Varies based on ionization Mass Spectrometry

Note: The values in this table are illustrative and would need to be calculated using appropriate computational chemistry software.

Chemoinformatics and Virtual Screening Approaches in Analog Design

Chemoinformatics and virtual screening are instrumental in the rational design of analogs of a lead compound like 1-(4-Ethylphenyl)-2-methylpropan-1-amine. These computational techniques allow for the rapid and cost-effective screening of large virtual libraries of compounds to identify those with a higher probability of desired biological activity and favorable pharmacokinetic properties.

Given that 1-(4-Ethylphenyl)-2-methylpropan-1-amine is a phenethylamine (B48288) derivative, it is structurally related to compounds known to interact with monoamine transporters. nih.gov Virtual screening campaigns can be designed to explore the potential of its analogs as modulators of these transporters. nih.gov

One common approach is structure-based virtual screening, which involves docking virtual compounds into the three-dimensional structure of a biological target. For phenethylamine analogs, targets could include the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov The docking simulations predict the binding affinity and orientation of the compounds within the target's binding site, allowing for the prioritization of candidates for synthesis and experimental testing.

Another powerful technique is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This method relies on the knowledge of existing active compounds to build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. The pharmacophore can then be used as a query to search virtual databases for novel compounds that match these features.

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of chemoinformatics that can be applied to the design of analogs of 1-(4-Ethylphenyl)-2-methylpropan-1-amine. QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogs.

The outcomes of these chemoinformatic approaches can be summarized in data tables to compare and rank potential analogs.

Table 2: Illustrative Virtual Screening and QSAR Data for Hypothetical Analogs of 1-(4-Ethylphenyl)-2-methylpropan-1-amine

Analog Docking Score (kcal/mol) vs. DAT Pharmacophore Fit Score Predicted pIC₅₀ (QSAR)
Analog A -8.5 0.92 7.8
Analog B -7.9 0.85 7.2
Analog C -9.1 0.95 8.1
Analog D -7.2 0.78 6.9

Note: This table presents hypothetical data to illustrate the output of chemoinformatics studies.

Through the application of these computational and theoretical chemistry methods, a deeper understanding of the physicochemical properties of 1-(4-Ethylphenyl)-2-methylpropan-1-amine can be achieved, and the discovery of novel, active analogs can be significantly accelerated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Ethylphenyl 2 Methylpropan 1 Amine Analogs

Systematic Modification of the Phenyl Ring Substituents (e.g., Ethyl Group Variation)

The phenyl ring of phenethylamine (B48288) derivatives is a primary site for modification to alter pharmacological activity, selectivity, and metabolic stability. For analogs of 1-(4-ethylphenyl)-2-methylpropan-1-amine, varying the substituent at the para-position of the phenyl ring can profoundly impact interactions with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Research on related substituted cathinones and phenethylamines has established clear SAR principles regarding phenyl ring substitutions. acs.orgnih.gov The nature of the para-substituent—its size, lipophilicity, and electronic properties—plays a significant role in determining the potency and selectivity of the compound.

Alkyl Group Variation: Replacing the 4-ethyl group with other alkyl groups (e.g., methyl, propyl, isopropyl, tert-butyl) can modulate potency. Generally, small alkyl groups at the para-position are well-tolerated and can enhance affinity for DAT and NET. nih.govresearchgate.net Increasing the steric bulk of the alkyl group may shift the selectivity profile. For instance, studies on para-substituted methcathinone (B1676376) analogs have shown that larger substituents can increase selectivity for SERT over DAT. acs.org

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like Cl, Br, F, or trifluoromethyl, CF3) or electron-donating groups (e.g., methoxy) can fine-tune the compound's interaction with transporters. A para-chloro substitution on amphetamine, for example, tends to augment potency at SERT. nih.govnih.gov Similarly, a 4-trifluoromethyl (p-CF3) substitution on the methcathinone scaffold enhances selectivity for SERT. acs.orgnih.gov Conversely, substitutions that significantly alter the electronic distribution might decrease affinity for certain targets.

The table below summarizes the general effects of para-substituent modifications on a generic phenethylamine core, which can be extrapolated to the 1-(4-ethylphenyl)-2-methylpropan-1-amine scaffold.

Substituent (R) at para-positionGeneral Effect on DAT/NET PotencyGeneral Effect on SERT PotencyKey Findings
-H BaselineBaselineUnsubstituted parent compound.
-CH₃ (Methyl) Maintained or IncreasedSlightly IncreasedOften enhances DAT/NET affinity.
-C₂H₅ (Ethyl) Maintained or IncreasedIncreasedSimilar to methyl, provides a balance of lipophilicity and size.
-Cl, -Br (Halogens) MaintainedSignificantly IncreasedIncreases SERT affinity and potency. nih.govnih.gov
-CF₃ (Trifluoromethyl) DecreasedSignificantly IncreasedStrong electron-withdrawing nature shifts selectivity towards SERT. acs.org

Alterations to the Alkyl Chain and Amine Position

The alkyl "backbone" of phenethylamines, specifically the section between the phenyl ring and the amine group, is another critical region for SAR. In 1-(4-ethylphenyl)-2-methylpropan-1-amine, this corresponds to the isopropyl group attached to the benzylic carbon.

Modifications to this alkyl chain, particularly at the alpha-carbon (the carbon adjacent to the amine group), significantly influence potency and mechanism of action (i.e., reuptake inhibitor versus releasing agent).

α-Alkyl Group Size: The size of the substituent at the α-carbon is a key determinant of activity. In many cathinone (B1664624) series, potency at DAT increases as the α-alkyl chain is elongated from methyl to ethyl and to propyl. acs.orgnih.gov However, this trend often follows an inverted U-shaped curve, where further increases in chain length (e.g., to butyl or pentyl) lead to a decrease in potency. acs.org The α-isopropyl group of the title compound is a bulky substituent that sterically differentiates it from simpler analogs like amphetamine (α-methyl) or pentedrone (B609907) (α-ethyl). This bulk can influence how the molecule fits into the transporter binding pocket.

Chain Homologation: Lengthening the main chain (e.g., creating a 1-phenyl-2-aminobutane backbone) can also decrease dopaminergic activity. mdpi.comnih.gov

Amine Position: The position of the amine group is fundamental to the compound's classification as a phenethylamine. Shifting it to other positions on the alkyl chain would fundamentally alter its pharmacological profile, likely resulting in a significant loss of typical monoamine transporter activity.

The following table illustrates the impact of α-carbon side-chain length on DAT uptake inhibition for a series of synthetic cathinones, demonstrating the importance of this structural feature.

α-Alkyl GroupExample Compound ClassRelative DAT Inhibition PotencyKey Findings
-CH₃ (Methyl) Methcathinone analogs+++The classic amphetamine/cathinone scaffold.
-C₂H₅ (Ethyl) Pentedrone analogs++++Often more potent than α-methyl analogs.
-C₃H₇ (Propyl) α-PVP analogs+++++Typically the optimal length for DAT potency in many series. acs.org
-C₄H₉ (Butyl) α-PHP analogs+++Potency begins to decrease after propyl. nih.gov
-CH(CH₃)₂ (Isopropyl) (Target Compound Scaffold)VariableBulky group; potency depends on accommodation in the binding site.

Stereochemical Influences on Biological Interactions and Chemical Properties

The 1-(4-ethylphenyl)-2-methylpropan-1-amine molecule contains a stereocenter at the C1 carbon (the carbon atom bonded to both the phenyl ring and the amine group). Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(4-ethylphenyl)-2-methylpropan-1-amine. It is a well-established principle in pharmacology that biological systems, being chiral, often interact differently with the enantiomers of a chiral drug.

The stereochemistry of phenethylamines and cathinones is a critical determinant of their biological activity. nih.gov

Amphetamine Analogs: For amphetamine, the (S)-(+)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-(-)-enantiomer. nih.gov

Cathinone Analogs: In the case of cathinone, the naturally occurring S-(-)-enantiomer is more potent than the R-(+)-enantiomer. nih.govvcu.edu This stereopreference is observed across many synthetic cathinone derivatives. For example, the rewarding effects of mephedrone (B570743) are primarily attributed to the R-enantiomer, while the S-enantiomer is a more potent serotonin releaser. nih.gov

Given these precedents, it is highly probable that the biological activity of 1-(4-ethylphenyl)-2-methylpropan-1-amine is stereoselective. One enantiomer is expected to have a higher affinity for its molecular targets and exhibit greater potency than the other. The precise determination of which enantiomer is the eutomer (the more active one) would require stereoselective synthesis and separate biological evaluation of each pure enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com For a series of analogs of 1-(4-ethylphenyl)-2-methylpropan-1-amine, a QSAR study could be employed to predict the activity of novel, unsynthesized compounds and to guide the design of more potent and selective molecules.

The typical workflow for developing a QSAR model for this series would involve:

Data Set Generation: A series of analogs would be synthesized with systematic variations in the phenyl ring substituent and the alkyl chain. Their biological activity (e.g., IC50 values for DAT, NET, and SERT inhibition) would be experimentally measured.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Lipophilicity: logP (partition coefficient)

Electronic Properties: Hammett constants, dipole moment, partial atomic charges

Steric/Topological Properties: Molar refractivity, molecular weight, shape indices

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a selection of the most relevant descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).

For phenethylamine and cathinone derivatives, QSAR studies have shown that potency is often correlated with the size and lipophilicity of the substituents. acs.orgnih.gov A successful QSAR model for 1-(4-ethylphenyl)-2-methylpropan-1-amine analogs would provide valuable insights into the key molecular features driving activity and enable the rational design of new compounds with desired pharmacological profiles.

Biological Interactions and Mechanistic Elucidation of 1 4 Ethylphenyl 2 Methylpropan 1 Amine in Vitro and Preclinical Focus

Receptor Binding and Ligand Affinity Studies

Receptor binding assays are fundamental in pharmacology to determine how a compound (ligand) interacts with a specific receptor. These in vitro studies measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Assessment of Monoamine Transporter (DAT, NET, SERT) Interaction Profiles

The primary targets for many phenethylamine (B48288) compounds are the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov To determine the interaction profile of 1-(4-Ethylphenyl)-2-methylpropan-1-amine, competitive radioligand binding assays would be employed. drugs.ie In these assays, cell membranes expressing the human transporter proteins are incubated with a specific radioligand (a radioactively labeled compound with known high affinity for the transporter) and varying concentrations of the test compound.

The test compound's ability to displace the radioligand from the transporter indicates its binding affinity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be converted to a Ki value, which represents the intrinsic affinity of the compound for the transporter. A lower Ki value signifies a higher binding affinity. researchgate.net Comparing the Ki values for DAT, NET, and SERT would reveal the compound's selectivity. For example, a compound with a significantly lower Ki for DAT than for NET or SERT would be considered a selective dopamine transporter ligand. nih.gov

Investigation of G-Protein Coupled Receptor (GPCR) Affinities (e.g., α-adrenergic, β-adrenergic, serotonergic)

Beyond monoamine transporters, phenethylamines can also interact with various G-protein coupled receptors (GPCRs), which mediate the effects of neurotransmitters like norepinephrine and serotonin. nih.gov Key GPCR families relevant to this class of compounds include adrenergic receptors (subtypes α₁, α₂, β) and serotonin receptors (numerous subtypes, e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C). nih.govresearchgate.net

Similar to transporter assays, the affinity of 1-(4-Ethylphenyl)-2-methylpropan-1-amine for these receptors would be assessed using radioligand binding assays on cell membranes expressing the specific receptor subtype. nih.gov By testing the compound against a panel of different adrenergic and serotonergic receptors, a comprehensive affinity profile can be established. This helps to predict potential on-target and off-target effects. Cross-reactivity between adrenergic and serotonergic receptors is not uncommon for some ligands. nih.gov

Methodological Considerations and Troubleshooting in Receptor Binding Assays

Accurate and reproducible data from receptor binding assays depend on careful experimental design and optimization. Key considerations include:

Choice of Radioligand: The radioligand should be specific for the target receptor and have high affinity to ensure a good signal-to-noise ratio.

Non-Specific Binding: It is crucial to differentiate between the ligand binding to the target receptor (specific binding) and to other components like the filter paper or lipids (non-specific binding). This is typically determined by adding a very high concentration of a non-labeled ligand that saturates the receptors, with any remaining radioligand binding considered non-specific.

Assay Conditions: Factors such as buffer composition, incubation time, and temperature must be optimized to ensure the binding reaction reaches equilibrium without degradation of the receptor or ligand.

Data Analysis: Binding data is typically analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value is derived. The Cheng-Prusoff equation is then often used to calculate the Ki value, which accounts for the concentration and affinity of the radioligand used in the assay.

Enzyme Interaction and Modulation Research

Another critical aspect of a compound's pharmacological profile is its interaction with enzymes, particularly those involved in neurotransmitter metabolism. For phenethylamines, the primary enzymes of interest are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.gov

Characterization of Enzyme Inhibition Kinetics

To characterize the interaction of 1-(4-Ethylphenyl)-2-methylpropan-1-amine with MAO enzymes, in vitro inhibition assays are performed using purified human recombinant MAO-A and MAO-B. mdpi.com These assays measure the rate of enzyme activity in the presence of varying concentrations of the test compound. The potency of inhibition is determined by the IC₅₀ value.

Further kinetic studies are conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). This involves measuring enzyme reaction rates at multiple substrate and inhibitor concentrations. The data are often visualized using a double reciprocal Lineweaver-Burk plot. mdpi.comresearchgate.net A competitive inhibitor, for example, will increase the apparent Michaelis-Menten constant (Kₘ) without affecting the maximum reaction velocity (Vₘₐₓ). mdpi.com

Substrate Specificity and Enzyme Selectivity Investigations

The selectivity of an inhibitor for MAO-A versus MAO-B is a crucial determinant of its potential pharmacological effects. nih.gov This selectivity is determined by comparing the Ki or IC₅₀ values for each enzyme isoform. A compound with a significantly lower Ki for MAO-B than for MAO-A would be classified as a selective MAO-B inhibitor. mdpi.com This selectivity is important because the two isoforms have different substrate preferences and are distributed differently throughout the body and brain. Understanding this selectivity is vital for predicting the neurochemical consequences of enzyme inhibition. nih.govresearchgate.net

In Vitro Metabolic Pathway Characterization

The in vitro metabolic fate of xenobiotics, including the compound 1-(4-Ethylphenyl)-2-methylpropan-1-amine, is primarily investigated using subcellular fractions, such as liver microsomes, and cellular models. These systems contain the enzymes responsible for Phase I and Phase II metabolism, providing insights into the biotransformation pathways a compound is likely to undergo in the body.

Cytochrome P450 (CYP)-Mediated Metabolism in Liver Microsomes

Cytochrome P450 (CYP) enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, are crucial for the Phase I metabolism of a vast array of compounds. nih.gov In vitro studies using human liver microsomes (HLM) are a standard method to identify the specific CYP isozymes involved in a drug's metabolism. nih.gov This is often achieved through reaction phenotyping, which may involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors of different CYP isoforms in HLM. nih.gov

For a compound with a structure like 1-(4-Ethylphenyl)-2-methylpropan-1-amine, which possesses an aromatic ring and an alkylamine side chain, several CYP-mediated reactions are plausible. These include:

Aromatic hydroxylation: The addition of a hydroxyl group to the ethylphenyl ring.

Aliphatic hydroxylation: Hydroxylation of the ethyl or methyl groups.

N-dealkylation: Removal of the alkyl group attached to the amine.

Oxidative deamination: Conversion of the amine group to a ketone.

The specific CYP isozymes that would catalyze these reactions for 1-(4-Ethylphenyl)-2-methylpropan-1-amine would need to be determined experimentally. The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

Monoamine Oxidase (MAO)-Mediated Disposition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that play a critical role in the metabolism of endogenous and exogenous monoamines. nih.govmdpi.com Given that 1-(4-Ethylphenyl)-2-methylpropan-1-amine is a primary amine, it is a potential substrate for MAO-mediated oxidative deamination. This enzymatic reaction would convert the amine functional group into an aldehyde, which would then be further oxidized to a carboxylic acid by aldehyde dehydrogenase.

In vitro assays using purified MAO-A and MAO-B enzymes or mitochondrial fractions can be employed to determine if the compound is a substrate and to assess its relative affinity for each isozyme.

Conjugation Pathways (e.g., Glucuronidation) in Cellular Models

Following Phase I metabolism, which introduces or exposes functional groups, compounds or their metabolites can undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway that increases the water solubility of substrates, facilitating their excretion. nih.gov

If hydroxylated metabolites of 1-(4-Ethylphenyl)-2-methylpropan-1-amine are formed via CYP-mediated oxidation, these metabolites could be substrates for UGT enzymes. In vitro studies using human liver microsomes supplemented with the cofactor UDP-glucuronic acid (UDPGA), or cellular models such as hepatocytes which contain a full complement of metabolizing enzymes, can be used to investigate the formation of glucuronide conjugates. nih.gov

Identification of In Vitro Metabolites

The identification of metabolites formed in vitro is typically accomplished using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). enamine.netresearchgate.net By comparing the mass spectra of samples from incubations with the parent compound to control samples, novel metabolite peaks can be detected. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. celerion.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to elucidate the site of metabolic modification. nih.gov

For 1-(4-Ethylphenyl)-2-methylpropan-1-amine, a metabolite profiling study in human liver microsomes would aim to identify the products of the aforementioned oxidative and conjugative pathways.

Table 1: Potential In Vitro Metabolic Pathways of 1-(4-Ethylphenyl)-2-methylpropan-1-amine

Metabolic Pathway Enzyme Family Potential Metabolites In Vitro System
Aromatic Hydroxylation Cytochrome P450 (CYP) Hydroxylated ethylphenyl derivatives Human Liver Microsomes, Recombinant CYPs
Aliphatic Hydroxylation Cytochrome P450 (CYP) Hydroxylated ethyl or methyl group derivatives Human Liver Microsomes, Recombinant CYPs
N-Dealkylation Cytochrome P450 (CYP) 4-Ethylphenyl-2-methylpropan-1-one Human Liver Microsomes, Recombinant CYPs
Oxidative Deamination Monoamine Oxidase (MAO) 1-(4-Ethylphenyl)-2-methylpropan-1-al Mitochondrial fractions, Recombinant MAOs

Preclinical Pharmacological Mechanism Studies (Excluding efficacy/safety outcomes)

Elucidation of Molecular Targets and Pathways

The structural similarity of 1-(4-Ethylphenyl)-2-methylpropan-1-amine to other phenethylamine compounds suggests that its primary molecular targets are likely to be monoamine transporters. These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. nih.gov

Preclinical in vitro studies to elucidate the pharmacological mechanism of this compound would typically involve radioligand binding assays and neurotransmitter uptake inhibition assays.

Binding Affinity Studies: These assays measure the ability of the compound to displace a known radiolabeled ligand from the monoamine transporters. The results are typically expressed as the inhibition constant (Ki), which indicates the affinity of the compound for the transporter. A lower Ki value signifies a higher binding affinity. These studies are often conducted using cell lines stably expressing the human transporters (hDAT, hNET, and hSERT) or synaptosomal preparations from rodent brain tissue. nih.govnih.gov

Uptake Inhibition Assays: These functional assays measure the ability of the compound to inhibit the transport of radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into cells expressing the respective transporters or into synaptosomes. nih.gov The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

By determining the Ki and IC50 values for DAT, NET, and SERT, a pharmacological profile of 1-(4-Ethylphenyl)-2-methylpropan-1-amine can be established, indicating its potency and selectivity as a monoamine transporter inhibitor.

Table 2: Preclinical In Vitro Assays for Elucidating the Pharmacological Mechanism of 1-(4-Ethylphenyl)-2-methylpropan-1-amine

Assay Type Molecular Target Parameter Measured Typical In Vitro System
Radioligand Binding Dopamine Transporter (DAT) Inhibition Constant (Ki) Cells expressing hDAT, Rodent brain synaptosomes
Radioligand Binding Norepinephrine Transporter (NET) Inhibition Constant (Ki) Cells expressing hNET, Rodent brain synaptosomes
Radioligand Binding Serotonin Transporter (SERT) Inhibition Constant (Ki) Cells expressing hSERT, Rodent brain synaptosomes
Neurotransmitter Uptake Dopamine Transporter (DAT) Half-maximal Inhibitory Concentration (IC50) Cells expressing hDAT, Rodent brain synaptosomes
Neurotransmitter Uptake Norepinephrine Transporter (NET) Half-maximal Inhibitory Concentration (IC50) Cells expressing hNET, Rodent brain synaptosomes

Application of In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Tools for Disposition Understanding

A comprehensive understanding of a compound's disposition within a biological system is crucial for its development and evaluation. In vitro ADME studies serve as foundational tools to predict the in vivo pharmacokinetic behavior of a substance. These assays provide key insights into a compound's metabolic stability, potential for drug-drug interactions, and its ability to reach its intended target.

For 1-(4-Ethylphenyl)-2-methylpropan-1-amine, a systematic in vitro ADME evaluation would typically involve a battery of standardized assays. Metabolic stability is a primary parameter, often assessed using liver microsomes or hepatocytes from various species, including humans. These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily. By incubating the compound with these biological matrices and monitoring its disappearance over time, key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2) can be determined. This data is instrumental in predicting the hepatic clearance of the compound in vivo.

The following table outlines hypothetical metabolic stability data for 1-(4-Ethylphenyl)-2-methylpropan-1-amine in human liver microsomes, illustrating the type of data generated from such studies.

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
585
1560
3035
6010
Calculated Values
Half-life (t1/2, min) 25
Intrinsic Clearance (CLint, µL/min/mg protein) 27.7

Further in vitro investigations would explore the compound's permeability and potential as a substrate for transporters. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial screen of a compound's passive diffusion capabilities. More complex cell-based models, like the Caco-2 permeability assay, can offer insights into both passive and active transport mechanisms across intestinal barriers.

Protein binding is another critical ADME parameter, as it influences the fraction of a compound that is free to exert its pharmacological effect and be cleared from the body. Equilibrium dialysis is a common method used to determine the extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein.

Comparative Preclinical Species Metabolism Profiles

The metabolism of a xenobiotic can vary significantly between species. Therefore, understanding these differences is paramount for the appropriate selection of animal models for further preclinical development and for the accurate extrapolation of animal data to humans. Comparative in vitro metabolism studies using liver microsomes or hepatocytes from different preclinical species (e.g., rat, mouse, dog, monkey) and humans are essential.

These studies aim to identify the major metabolic pathways and the metabolites formed in each species. Common metabolic transformations for a compound like 1-(4-Ethylphenyl)-2-methylpropan-1-amine could include N-dealkylation, hydroxylation of the aromatic ring or alkyl side chains, and subsequent conjugation reactions such as glucuronidation or sulfation.

The table below presents a hypothetical comparative metabolic profile of 1-(4-Ethylphenyl)-2-methylpropan-1-amine across different species, highlighting potential species-specific differences in metabolism.

SpeciesMajor Metabolic PathwaysKey Metabolites
Human Aromatic hydroxylation, N-dealkylationM1 (4-(1-(2-methyl-1-aminopropyl))phenol), M2 (1-(4-ethylphenyl)propan-1-amine)
Rat Aliphatic hydroxylation, N-dealkylationM3 (1-(1-(4-ethylphenyl)-2-methylpropylamino)ethanol), M2
Mouse N-dealkylation, Aromatic hydroxylationM2, M1
Dog Aromatic hydroxylation, Glucuronidation of parentM1, M4 (1-(4-ethylphenyl)-2-methylpropan-1-amine-N-glucuronide)

By comparing the metabolic profiles, researchers can determine which preclinical species most closely resembles human metabolism. This information is critical for designing relevant toxicology studies and for predicting human pharmacokinetics. For instance, if a major human metabolite is not formed in a particular animal species, that species may not be an appropriate model for assessing the safety of that metabolite.

The use of high-resolution mass spectrometry is instrumental in these studies for the detection and structural elucidation of metabolites. By analyzing the mass shifts and fragmentation patterns, the chemical structures of the metabolites can be proposed, providing a detailed map of the biotransformation pathways in each species. This comparative approach ensures a more informed and scientifically sound progression of a compound through the drug discovery and development pipeline.

Advanced Applications of 1 4 Ethylphenyl 2 Methylpropan 1 Amine in Chemical Research

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The chemical reactivity of 1-(4-Ethylphenyl)-2-methylpropan-1-amine, primarily centered around its nucleophilic primary amine, makes it a valuable building block in organic synthesis. This functionality allows for the construction of a diverse array of more complex molecules, including N-substituted derivatives and heterocyclic compounds. Primary amines are widely utilized in organic synthesis due to their ability to readily participate in reactions such as amide coupling, arylation, alkylation, and reductive amination. enamine.net

The presence of a chiral center in 1-(4-Ethylphenyl)-2-methylpropan-1-amine is of particular significance in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. Chiral amines can be employed as resolving agents or as chiral auxiliaries to control the stereochemical outcome of a reaction.

Synthesis of N-Substituted Derivatives:

The primary amine group of 1-(4-Ethylphenyl)-2-methylpropan-1-amine can be readily functionalized to generate a library of N-substituted derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. For instance, acylation with various acyl chlorides or carboxylic acids yields the corresponding amides. Alkylation reactions with different alkyl halides can produce secondary and tertiary amines.

Table 1: Representative N-Substitution Reactions of 1-(4-Ethylphenyl)-2-methylpropan-1-amine

ReactantReaction TypeProduct Class
Acetyl chlorideAcylationAmide
Benzoyl chlorideAcylationAmide
Methyl iodideAlkylationSecondary Amine
Benzyl bromideAlkylationSecondary Amine

Role in Heterocyclic Synthesis:

Primary amines are crucial starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. chinesechemsoc.org These cyclic structures are prevalent in pharmaceuticals and agrochemicals. 1-(4-Ethylphenyl)-2-methylpropan-1-amine can, in principle, be utilized in condensation reactions with dicarbonyl compounds or other suitable electrophiles to form heterocycles such as imidazoles, thiazoles, or pyrimidines. nih.govresearchgate.netresearchgate.netmdpi.com

Role as a Chemical Probe for Investigating Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as receptors and enzymes. The structural features of 1-(4-Ethylphenyl)-2-methylpropan-1-amine and its derivatives suggest their potential as scaffolds for the development of chemical probes, particularly for monoamine transporters. The 1-phenylpropan-1-amine (B1219004) core is a known pharmacophore that interacts with these transporters. drugbank.comnih.govnih.govfrontiersin.org

By modifying the structure of 1-(4-Ethylphenyl)-2-methylpropan-1-amine, researchers can systematically investigate the structure-activity relationships that govern the interaction with biological targets. For example, altering the substituents on the phenyl ring or the nature of the amine group can provide insights into the binding pocket of a receptor.

Development of Fluorescent Probes:

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of biological molecules and processes. The aromatic ring of 1-(4-Ethylphenyl)-2-methylpropan-1-amine provides a platform for the attachment of fluorophores. The primary amine can be reacted with fluorescent dyes that contain amine-reactive functional groups, such as isothiocyanates or succinimidyl esters, to create fluorescently labeled probes. acs.org The design of such probes often involves a fluorophore, a linker, and a recognition element that binds to the biological target of interest. researchgate.netresearchgate.netrsc.orgrsc.org

Table 2: Potential Modifications for Developing Chemical Probes

ModificationPurposePotential Application
Attachment of a fluorophoreTo enable detection by fluorescence microscopy or spectroscopyVisualizing the localization of the target protein in cells
Introduction of a radiolabelTo enable detection by radiometric techniquesQuantifying receptor density in tissues
Alteration of substituentsTo modify binding affinity and selectivityProbing the structure-activity relationship of a biological target

Exploration in Materials Science Research (e.g., Monomer for Polymer Synthesis)

The bifunctional nature of molecules containing a primary amine group allows them to act as monomers in polymerization reactions. Specifically, primary amines can react with difunctional carboxylic acids or their derivatives to form polyamides, a class of polymers known for their excellent mechanical and thermal properties. sparkl.meacs.orgrasayanjournal.co.inlibretexts.orggoogle.com

The incorporation of 1-(4-Ethylphenyl)-2-methylpropan-1-amine into a polymer backbone would introduce chirality, which can influence the polymer's secondary structure and properties. Chiral polymers are of interest for applications such as chiral separations and as catalysts in asymmetric synthesis. chinesechemsoc.orgresearchgate.netacs.orgchinesechemsoc.orgacs.org

Potential as a Monomer in Polyamide Synthesis:

In a hypothetical polycondensation reaction, 1-(4-Ethylphenyl)-2-methylpropan-1-amine could react with a dicarboxylic acid, such as adipic acid or terephthalic acid, to form a polyamide. The resulting polymer would have the 1-(4-ethylphenyl)-2-methylpropyl group as a pendant side chain. The properties of the resulting polyamide, such as its solubility, thermal stability, and mechanical strength, would be influenced by the structure of this side chain.

Table 3: Hypothetical Polyamide Synthesis

Co-monomerPolymer ClassPotential Polymer Characteristics
Adipic acidAliphatic-Aromatic PolyamideIncreased flexibility compared to fully aromatic polyamides
Terephthalic acidAromatic PolyamideHigh thermal stability and rigidity

The functionalization of the ethylphenyl group could also be explored to create functional polymers with specific properties. For example, sulfonation of the aromatic ring could lead to ion-exchange resins, while the introduction of other reactive groups could allow for post-polymerization modification. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-Ethylphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-(4-Ethylphenyl)-2-methylpropan-1-one using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Key variables include pH (optimized at 6.5–7.5 for reductive amination) and temperature (25–40°C). Competing side reactions, such as over-reduction to secondary amines, can be minimized by controlling stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity and purity of 1-(4-Ethylphenyl)-2-methylpropan-1-amine post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., PubChem data for analogous amines ).
  • LC-MS : Monitor molecular ion peaks (expected m/z ≈ 191.3 for [M+H]+^+) and quantify impurities.
  • Chiral HPLC : If stereoisomers are present, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

Q. What are the primary challenges in isolating 1-(4-Ethylphenyl)-2-methylpropan-1-amine from reaction mixtures?

  • Methodological Answer : Challenges include separating unreacted ketone precursors and eliminating byproducts like secondary amines. Liquid-liquid extraction (e.g., dichloromethane/water) followed by silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) is effective. Confirm purity via TLC (Rf ≈ 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do computational tools aid in optimizing synthetic pathways for 1-(4-Ethylphenyl)-2-methylpropan-1-amine?

  • Methodological Answer : Retrosynthetic AI platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example, ketone precursors can be prioritized based on commercial availability, while transition-state modeling identifies energy barriers in reductive amination steps . Molecular dynamics simulations further refine solvent selection (e.g., methanol vs. THF) to improve yield .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Solutions include:

  • Enantiomeric resolution : Use chiral derivatizing agents (e.g., Mosher’s acid) to isolate active enantiomers .
  • Metabolic profiling : Incubate the compound with liver microsomes to identify bioactive metabolites via LC-HRMS .
  • Receptor docking studies : Compare binding affinities of pure vs. impure batches using AutoDock Vina .

Q. How can researchers investigate the compound’s stability under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Forced degradation : Expose to UV light (254 nm, 48 hrs) and high humidity (75% RH, 40°C) for 7 days.
  • Analytical tracking : Monitor degradation products via UPLC-PDA and quantify using relative response factors (RRFs) from calibration curves .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard lab conditions .

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) .
  • NMR titration : Track chemical shift perturbations in 15^{15}N-labeled proteins to map binding sites .
  • Cryo-EM : Resolve structural changes in enzyme complexes upon ligand binding at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.